molecular formula C15H12ClN3O4S B6087277 4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-6-methoxyphenol

4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-6-methoxyphenol

Cat. No.: B6087277
M. Wt: 365.8 g/mol
InChI Key: SBTSPSYZXVCPTH-CAOOACKPSA-N
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Description

4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-6-methoxyphenol is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzothiazole ring system, which is known for its diverse biological activities.

Properties

IUPAC Name

4-chloro-2-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinylidene]methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4S/c1-23-12-7-10(16)6-9(14(12)20)8-17-18-15-11-4-2-3-5-13(11)24(21,22)19-15/h2-8,20H,1H3,(H,18,19)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTSPSYZXVCPTH-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NNC2=NS(=O)(=O)C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-6-methoxyphenol typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.

    Introduction of the Hydrazone Group: The hydrazone group is introduced by reacting the benzothiazole derivative with hydrazine hydrate.

    Final Coupling Reaction: The final step involves coupling the hydrazone derivative with 4-chloro-2-formyl-6-methoxyphenol under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Use of Catalysts: Catalysts can be employed to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-6-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-6-methoxyphenol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

    Signal Transduction Pathways: It may interfere with signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-6-methoxyphenol: Similar in structure but with different substituents.

    1,2,4-benzothiadiazine-1,1-dioxide: Shares the benzothiazole ring system but differs in functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

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